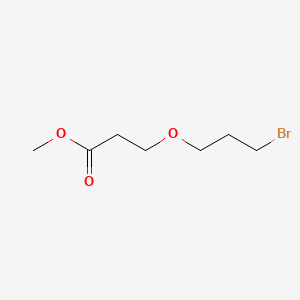
methyl 3-(3-bromopropoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(3-bromopropoxy)propanoate, also known as 3-bromopropoxypropan-1-ol, is a synthetic compound that is commonly used in the laboratory for a variety of purposes. It is an organobromide compound that has a variety of applications in scientific research, including in the synthesis of other compounds, as a catalyst in chemical reactions, and as a reagent in biochemical and physiological studies.
Applications De Recherche Scientifique
Methyl 3-(methyl 3-(3-bromopropoxy)propanoatexy)propanoate has a variety of applications in scientific research. It is commonly used as a catalyst in organic synthesis reactions, as a reagent in biochemical and physiological studies, and as a starting material for the synthesis of other compounds. It has also been used as a reagent in the synthesis of polymers, and in the synthesis of pharmaceuticals and other bioactive compounds.
Mécanisme D'action
Methyl 3-(methyl 3-(3-bromopropoxy)propanoatexy)propanoate is an organobromide compound, and its mechanism of action is based on the bromine atom it contains. The bromine atom is highly reactive, and can act as a catalyst in organic synthesis reactions, or as a reagent in biochemical and physiological studies. The bromine atom can also form covalent bonds with other molecules, which can lead to the formation of new compounds.
Biochemical and Physiological Effects
Methyl 3-(methyl 3-(3-bromopropoxy)propanoatexy)propanoate has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter activity in the brain. In addition, it has been shown to have a cytotoxic effect on certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The use of methyl 3-(methyl 3-(3-bromopropoxy)propanoatexy)propanoate in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is relatively easy to synthesize and store. In addition, it is a highly reactive compound, and can be used as a catalyst in organic synthesis reactions, or as a reagent in biochemical and physiological studies. However, it is important to note that the compound is toxic, and should be handled with care.
Orientations Futures
The use of methyl 3-(methyl 3-(3-bromopropoxy)propanoatexy)propanoate in scientific research is likely to continue to expand in the future. It has a variety of applications, and its use as a catalyst in organic synthesis reactions, as a reagent in biochemical and physiological studies, and as a starting material for the synthesis of other compounds is likely to increase. In addition, its use in the synthesis of polymers, pharmaceuticals, and other bioactive compounds is likely to continue to grow. Finally, its use as an anti-inflammatory, anti-bacterial, and anti-fungal agent is likely to increase as well.
Méthodes De Synthèse
Methyl 3-(methyl 3-(3-bromopropoxy)propanoatexy)propanoate is typically synthesized from methyl 3-(3-hydroxypropoxy)propanoate, which is reacted with bromine to produce the desired compound. This reaction is typically carried out in aprotic solvent such as dimethylformamide (DMF) at a temperature of 80-90°C. The reaction is generally complete within 4-6 hours, and yields of up to 90% can be achieved.
Propriétés
IUPAC Name |
methyl 3-(3-bromopropoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO3/c1-10-7(9)3-6-11-5-2-4-8/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXZYZMXIQDIKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}methanol hydrochloride](/img/structure/B6608386.png)
![tert-butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hydrochloride](/img/structure/B6608387.png)
![N-[1-(aminomethyl)cyclopropyl]propane-2-sulfonamide hydrochloride](/img/structure/B6608391.png)
![[2-(dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B6608410.png)
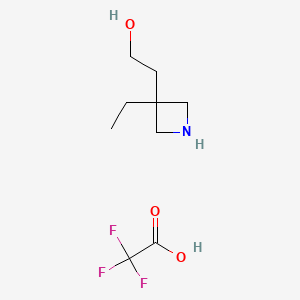

![4-[(3H-diazirin-3-yl)methyl]-1H-imidazole hydrochloride](/img/structure/B6608434.png)
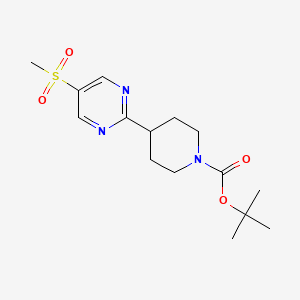
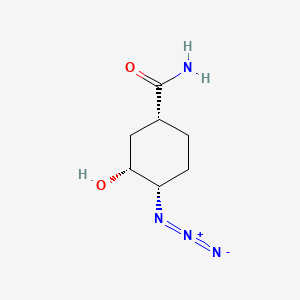
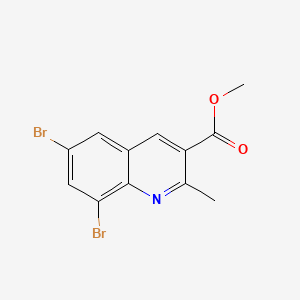

![2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-7-yl)acetic acid](/img/structure/B6608461.png)
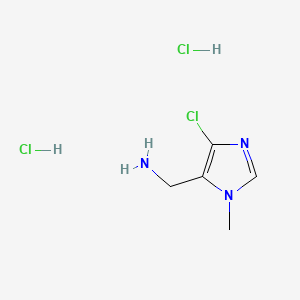
![ethyl (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxocyclohexane-1-carboxylate](/img/structure/B6608490.png)
